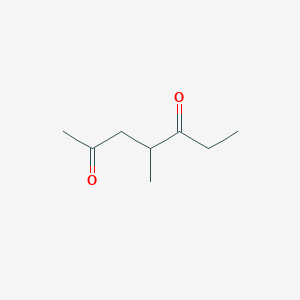

4-Methylheptane-2,5-dione

Description

Structure

3D Structure

Properties

CAS No. |

62359-03-9 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

4-methylheptane-2,5-dione |

InChI |

InChI=1S/C8H14O2/c1-4-8(10)6(2)5-7(3)9/h6H,4-5H2,1-3H3 |

InChI Key |

CIISOYPCMTYREM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(C)CC(=O)C |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Chemical Transformations of 4 Methylheptane 2,5 Dione

Intrinsic Reactivity Profiles of β-Diketone Functionalities

The chemical behavior of 4-methylheptane-2,5-dione is rooted in the intrinsic properties of its β-diketone structure. The two carbonyl groups influence each other, creating reactive centers that are central to its chemical transformations.

Electrophilic and Nucleophilic Character of Carbonyl Centers

The carbonyl group consists of a carbon atom double-bonded to an oxygen atom. Due to the high electronegativity of oxygen, the electron density in this bond is polarized towards the oxygen, rendering the carbonyl carbon electron-deficient and thus electrophilic. libretexts.org This electrophilic carbon is a prime target for attack by electron-rich nucleophiles. libretexts.orglupinepublishers.com In this compound, there are two such electrophilic centers at positions C2 and C5.

Conversely, the presence of the carbonyl groups increases the acidity of the hydrogen atoms on the adjacent carbons (the α-carbons). libretexts.orgpressbooks.pub For this compound, these are the hydrogens on C3, C4, and C6. Deprotonation of an α-hydrogen by a base results in the formation of a resonance-stabilized enolate ion. libretexts.org This enolate is a potent nucleophile, with the negative charge delocalized between the α-carbon and the oxygen atoms of the carbonyl groups. pressbooks.pub This dual reactivity—electrophilicity at the carbonyl carbons and nucleophilicity of the enolate form—is the cornerstone of the chemistry of β-diketones.

Enol-Keto Tautomerism and its Influence on Reactivity

Compounds containing carbonyl groups adjacent to a carbon with a hydrogen atom exist as an equilibrium mixture of two constitutional isomers, known as tautomers: the keto form and the enol form. masterorganicchemistry.comlibretexts.org This phenomenon is called keto-enol tautomerism. masterorganicchemistry.com For most simple ketones, the equilibrium heavily favors the keto form. However, for β-diketones like this compound, the enol form can be significantly populated. libretexts.org

The stability of the enol form in β-diketones is attributed to two main factors:

Conjugation: The double bond of the enol is in conjugation with the remaining carbonyl group, which provides resonance stabilization. libretexts.org

Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a stable six-membered ring via a strong intramolecular hydrogen bond with the oxygen of the other carbonyl group. lupinepublishers.comlibretexts.orgmdpi.com

The position of this equilibrium is sensitive to various factors, including the solvent. acs.orgcdnsciencepub.com In protic solvents, the keto form tends to be more dominant, whereas the enol form is often favored in the gas phase and in aprotic solvents. researchgate.net The specific substitution pattern on the β-diketone also plays a crucial role in determining which tautomer is more stable. rsc.org The enol tautomer is a key intermediate in many reactions, as its double bond is more electron-rich than a typical alkene and can act as a nucleophile. libretexts.org

| Property | Description | Influence on Reactivity |

| Keto Form | Contains two carbonyl (C=O) groups. | The carbonyl carbons are electrophilic and susceptible to nucleophilic attack. |

| Enol Form | Contains a hydroxyl (-OH) group and a carbon-carbon double bond (C=C). | Stabilized by conjugation and intramolecular hydrogen bonding. libretexts.org The C=C bond is nucleophilic. |

| Enolate Anion | Formed by deprotonation of an α-hydrogen. | A strong, resonance-stabilized nucleophile, crucial for C-C bond formation. libretexts.org |

Detailed Analysis of Key Organic Reactions

The dual electrophilic and nucleophilic nature of this compound allows it to undergo several fundamental carbon-carbon bond-forming reactions.

Aldol (B89426) Condensation Mechanisms Involving this compound

The aldol condensation is a reaction where an enol or enolate reacts with a carbonyl compound to form a β-hydroxy carbonyl compound, which may then dehydrate to an α,β-unsaturated carbonyl compound. orgosolver.comwikipedia.orgsrmist.edu.in The enolate of this compound can act as the nucleophile in an aldol reaction.

Given that this compound possesses two carbonyl groups and multiple α-hydrogens, it can undergo intramolecular aldol condensation. As a 1,5-diketone, it has the potential to form a six-membered ring, which is thermodynamically favored over smaller, more strained rings. libretexts.org The mechanism proceeds via base-catalyzed deprotonation at an α-carbon (e.g., C6) to form an enolate. This enolate then attacks the carbonyl carbon at the other end of the chain (C2) in an intramolecular nucleophilic addition. The resulting β-hydroxy ketone intermediate can then undergo dehydration to yield a stable, conjugated cyclic enone. libretexts.org

| Step | Description |

| 1. Enolate Formation | A base removes an acidic α-hydrogen from C3 or C6 to form a resonance-stabilized enolate ion. wikipedia.org |

| 2. Nucleophilic Attack | The enolate attacks the electrophilic carbonyl carbon of the other ketone group within the same molecule. orgosolver.com |

| 3. Protonation | The resulting alkoxide is protonated by a solvent or other proton source to give a β-hydroxy ketone (the aldol adduct). |

| 4. Dehydration | The aldol adduct is often easily dehydrated (losing a water molecule) under the reaction conditions to form a thermodynamically stable α,β-unsaturated ketone. organic-chemistry.org |

Michael Addition Reactions and Conjugate Additions

The Michael addition is the conjugate (or 1,4-) addition of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.orgmasterorganicchemistry.com The resonance-stabilized enolate derived from this compound is an excellent Michael donor. jove.comlibretexts.org

The mechanism involves three key steps:

Enolate Formation: A base deprotonates the β-diketone at the α-carbon to generate the nucleophilic enolate. masterorganicchemistry.com

Conjugate Addition: The enolate attacks the electrophilic β-carbon of an α,β-unsaturated compound (the Michael acceptor). libretexts.orgwikipedia.org The conjugation in the acceptor allows the negative charge in the resulting intermediate to be delocalized onto the oxygen atom. libretexts.org

Protonation: The newly formed enolate is protonated to yield the final 1,5-dicarbonyl addition product. libretexts.orgmasterorganicchemistry.com

This reaction is highly valuable in synthesis as it forms a new carbon-carbon bond, and a wide variety of Michael acceptors can be used. libretexts.orgniscair.res.in

| Michael Donors (Enolates from) | Michael Acceptors (α,β-Unsaturated) |

| β-Diketones (e.g., this compound) | Ketones |

| β-Keto esters | Aldehydes |

| Malonic esters | Esters |

| β-Keto nitriles | Nitriles |

| Nitro compounds | Nitro compounds |

Table based on information from sources libretexts.org and libretexts.org.

Nucleophilic Substitution Reactions at Carbonyl and Adjacent Centers

While classic nucleophilic substitution requires a good leaving group, which aldehydes and ketones lack, reactions at their carbonyl and adjacent carbons are fundamental. libretexts.org

At Adjacent Centers (α-Carbons): The most significant substitution reactions occur at the α-carbon via an enol or enolate intermediate. This is known as α-substitution. libretexts.org The enolate of this compound can act as a nucleophile and attack a variety of electrophiles, resulting in the substitution of an α-hydrogen. A common example is the acylation of α-haloketones, which proceeds via nucleophilic substitution to form more complex diketones. nih.gov

The general mechanism for α-substitution involves:

Acid- or base-catalyzed formation of an enol or enolate. libretexts.org

The nucleophilic enol or enolate attacks an electrophile (E⁺).

Deprotonation (if necessary) regenerates the carbonyl group, yielding the α-substituted product.

Oxidation and Reduction Pathways of the Diketone Moiety

The chemical reactivity of this compound is largely defined by its two ketone functionalities. These carbonyl groups are susceptible to both oxidation and reduction, leading to a variety of molecular transformations.

Oxidation Pathways

The primary oxidation pathway for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester through the insertion of an oxygen atom adjacent to the carbonyl carbon. sigmaaldrich.comnih.gov This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides like hydrogen peroxide. sigmaaldrich.comnih.gov

For an unsymmetrical diketone like this compound, the regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the substituent groups attached to the carbonyl carbons. The established order of migratory aptitude is generally H > tertiary alkyl > secondary alkyl ≈ aryl > primary alkyl > methyl. pressbooks.pub

In this compound, the C2-ketone is flanked by a methyl group (CH₃) and an isobutyl-like group (-CH(CH₃)CH₂CO-), while the C5-ketone is flanked by an ethyl group (CH₂CH₃) and a substituted methyl group (-CH₂CH(CH₃)-). The key migration step involves the group with the higher aptitude. The sec-butyl group at C4 has a higher migratory aptitude than the ethyl or methyl groups. Therefore, oxidation is expected to preferentially occur via migration of the more substituted alkyl group, leading to the formation of an ester. Depending on which carbonyl group reacts and which bond migrates, different ester products can be formed.

| Reaction Type | Reagents | Expected Products | Mechanism Highlights |

| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA), Hydrogen Peroxide | Ester derivatives (e.g., Acetic acid, 3-methyl-2-oxohexyl ester) | Insertion of an oxygen atom adjacent to a carbonyl group. thieme-connect.de Regioselectivity is governed by the migratory aptitude of adjacent alkyl groups. pressbooks.pub |

Reduction Pathways

The diketone moiety of this compound can be fully or partially reduced under different reaction conditions.

Complete Reduction to Alkane: The complete reduction of both carbonyl groups to methylene (B1212753) groups (C=O → CH₂) yields 4-methylheptane. This transformation can be achieved via two classical methods:

Clemmensen Reduction: This method employs a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). wikipedia.org It is effective for reducing ketones that are stable in strongly acidic conditions. wikipedia.org

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as diethylene glycol. wikipedia.orgbyjus.com This method is suitable for substrates that are sensitive to acid but stable in strong base. wikipedia.org

Partial Reduction to Diol: Partial reduction of the two ketone groups to hydroxyl groups results in the formation of 4-methylheptane-2,5-diol. This is typically accomplished using metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents reduce ketones to secondary alcohols.

| Reaction Type | Reagents | Product(s) | Conditions |

| Clemmensen Reduction | Zinc amalgam (Zn(Hg)), Hydrochloric acid (HCl) | 4-Methylheptane | Strongly acidic wikipedia.org |

| Wolff-Kishner Reduction | Hydrazine (N₂H₄), Potassium Hydroxide (KOH) | 4-Methylheptane | Strongly basic, high temperature wikipedia.orgbyjus.com |

| Hydride Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | 4-Methylheptane-2,5-diol | Typically in an alcohol or ether solvent |

Reaction Kinetics and Thermodynamic Considerations

The rates and energy profiles of reactions involving this compound are crucial for understanding its chemical behavior and for optimizing synthetic procedures. While specific kinetic and thermodynamic data for this compound are not extensively documented, principles can be drawn from studies of analogous structures and reactions.

Reaction Kinetics

The kinetics of the transformations of this compound are dictated by the energy barriers of their respective transition states.

Wolff-Kishner Reduction: For the Wolff-Kishner reduction, mechanistic studies suggest that the rate-determining step is the deprotonation of the hydrazone intermediate by a base to form a diimide anion. wikipedia.orgbyjus.com DFT calculations on similar ketones have explored the energy profiles of these steps, identifying the key intermediates and transition states involved in the extrusion of N₂ gas. beilstein-journals.org

Baeyer-Villiger Oxidation: The mechanism of the Baeyer-Villiger reaction is understood to proceed through a Criegee intermediate, and the migration of a substituent group is a critical step. thieme-connect.de

Analogous Systems: Kinetic data from related compounds can provide insight. For instance, the rate constant for the gas-phase reaction of OH radicals with 3-methyl-3-hexene-2,5-dione, a structurally related unsaturated diketone, was measured to be (9.4 ± 1.1) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. researchgate.netresearchgate.net Furthermore, computational studies on the intramolecular aldol reaction of 4-methylheptane-2,6-dione, an isomer of the title compound, used DFT to analyze the diastereomeric transition states, calculating an activation enthalpy difference (∆∆H≠) of 1.0 kcal/mol between the competing pathways. uit.nouit.no

Thermodynamic Considerations

The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG), which accounts for changes in both enthalpy (ΔH) and entropy (ΔS).

Reduction Reactions: The reduction of ketones to alkanes or alcohols is generally a thermodynamically favorable process. The conversion of C=O double bonds to C-H or O-H single bonds results in a more stable, lower-energy molecule.

Oxidation Reactions: The Baeyer-Villiger oxidation is also typically an exothermic and thermodynamically favorable reaction.

Cyclization Thermodynamics: Studies on the reactions of 1,5-diketones (a class to which this compound belongs) with hydrogen peroxide show that the thermodynamic landscape can be complex. While the formation of some cyclic peroxide structures is highly favored, the specific structure of the diketone (particularly the length and flexibility of the carbon bridge between the carbonyls) can deactivate certain stabilizing stereoelectronic effects, thereby dictating the reaction outcome and preventing the formation of otherwise expected products like bridged tetraoxanes. researchgate.net

The following table summarizes kinetic and thermodynamic parameters reported for reactions involving closely related diketone structures, illustrating the types of data used to evaluate such systems.

| Compound/Reaction | Parameter | Value | Significance |

| 3-Methyl-3-hexene-2,5-dione + OH radical | Reaction Rate Constant (k) | (9.4 ± 1.1) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | Provides an estimate for the atmospheric reactivity of a similar diketone. researchgate.netresearchgate.net |

| Proline-catalyzed aldol reaction of 4-Methylheptane-2,6-dione | Activation Enthalpy Difference (∆∆H≠) | 1.0 kcal/mol | Quantifies the energy difference between transition states leading to different stereoisomers. uit.no |

| Reaction of 1,5-diketones with H₂O₂ | Thermodynamic Preference | Favors bridged ozonides over tetraoxanes | Demonstrates that structural constraints can overcome general thermodynamic trends for a class of compounds. researchgate.net |

Strategic Utilization of 4 Methylheptane 2,5 Dione in Complex Organic Synthesis

4-Methylheptane-2,5-dione as a Foundational Synthon for Multi-Step Syntheses

The utility of this compound as a foundational synthon is rooted in the reactivity of its diketone framework. This structure provides a platform for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the assembly of more complex molecules. The presence of two carbonyl groups allows for sequential or simultaneous reactions, offering chemists precise control over the synthetic route.

Key to its application is the ability to undergo intramolecular cyclization reactions. Under specific conditions, the diketone can be induced to form cyclic structures, which are often the core of more elaborate molecules. This capacity for ring formation is a cornerstone of its use in multi-step syntheses.

The strategic placement of the methyl group on the carbon chain between the two carbonyls introduces chirality, which can be exploited in stereoselective synthesis. This feature is particularly valuable in the synthesis of enantiomerically pure compounds, a critical aspect in the development of modern pharmaceuticals and agrochemicals.

Table 1: Key Reactions Employing this compound as a Synthon

| Reaction Type | Reagents/Conditions | Product Class |

|---|---|---|

| Intramolecular Aldol (B89426) Condensation | Base or Acid Catalysis | Cyclopentenones |

| Paal-Knorr Synthesis | Primary Amine or Hydrazine (B178648) | Pyrroles, Pyridazines |

Precursor Role in the Synthesis of Pharmaceutical Scaffolds and Intermediates

The structural motifs accessible from this compound are prevalent in a number of pharmaceutical compounds. Its ability to serve as a precursor for various heterocyclic and carbocyclic systems makes it a valuable starting material in medicinal chemistry.

For instance, the diketone can be utilized in the synthesis of pyridazine (B1198779) derivatives, which are recognized as "privileged structures" in drug discovery due to their ability to bind to a variety of biological targets. kuleuven.be The synthesis of these scaffolds often involves the condensation of the diketone with hydrazine derivatives, leading to the formation of the pyridazine ring. kuleuven.be These heterocyclic cores are found in compounds with a wide range of biological activities, including anti-inflammatory and analgesic properties. srce.hr

Furthermore, the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives, which have shown potential as anti-inflammatory agents, can commence from related diketone structures. srce.hr The construction of these complex heterocyclic systems highlights the importance of dicarbonyl compounds as versatile starting materials in the generation of novel therapeutic agents.

Application in the Construction of Agrochemicals and Specialty Chemicals

The application of this compound extends to the agrochemical sector, where it can be used to synthesize active ingredients in pesticides and herbicides. The core structures derived from this diketone are often responsible for the biological activity of these products.

For example, the synthesis of certain fragrance compounds and specialty chemicals can be achieved through transformations of this compound. researchgate.net The ability to introduce various functional groups and build upon the basic carbon skeleton allows for the creation of a wide array of commercially valuable chemicals.

The production of biorenewable intermediates is another area where this compound shows potential. As the chemical industry moves towards more sustainable practices, the use of versatile building blocks like this compound, potentially derivable from biorenewable feedstocks, is of increasing interest. researchgate.net

Integration into Natural Product Total Synthesis Strategies

The total synthesis of complex natural products is a significant challenge in organic chemistry, often requiring innovative and efficient synthetic routes. This compound and its derivatives have been employed as key intermediates in the synthesis of various natural products.

One notable example is the synthesis of (±)-epi-stegobinone, a component of the pheromone of the drugstore beetle. researchgate.net The synthesis utilized a related diketone, 4-methylheptane-3,5-dione (B189975), demonstrating the utility of this class of compounds in constructing the core structures of complex natural targets. researchgate.netnih.gov The strategic use of the diketone functionality allows for the controlled assembly of the intricate stereochemistry and ring systems found in these molecules.

The synthesis of polypropionate-derived natural products can also involve intermediates that share the 1,4-dicarbonyl motif. These syntheses often rely on stereoselective aldol reactions to construct the carbon backbone with the correct stereochemistry. usask.ca

Assembly of Heterocyclic Ring Systems from this compound

The formation of heterocyclic rings is a fundamental transformation in organic synthesis, and this compound is an excellent substrate for this purpose. The 1,4-dicarbonyl arrangement is ideally suited for condensation reactions with various dinucleophiles to generate five- and six-membered heterocyclic rings.

The Paal-Knorr synthesis is a classic example, where the reaction of a 1,4-diketone with ammonia (B1221849) or a primary amine yields a pyrrole, a common heterocycle in many biologically active molecules. Similarly, reaction with hydrazine or its derivatives leads to the formation of pyridazines.

Furthermore, the diketone can be a precursor to more complex fused heterocyclic systems. For example, thienopyrimidine derivatives can be synthesized from a related diketone, showcasing the versatility of this functional group arrangement in building diverse heterocyclic scaffolds. srce.hr The ability to construct such a wide variety of heterocyclic rings from a single, readily accessible starting material underscores the strategic importance of this compound in synthetic organic chemistry. researchgate.netmdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (±)-epi-Stegobinone |

| 4-Methylheptane-3,5-dione |

| Pyrroles |

| Pyridazines |

| Thieno[2,3-d]pyrimidines |

| Cyclopentenones |

Coordination Chemistry of 4 Methylheptane 2,5 Dione and Its Congeners

Ligand Design Principles for β-Diketones

The utility of β-diketones, including 4-Methylheptane-2,5-dione, as ligands is rooted in their unique structural and electronic properties. The defining feature is the presence of two carbonyl groups separated by a methylene (B1212753) carbon. This arrangement facilitates keto-enol tautomerism, where the enol form is stabilized by intramolecular hydrogen bonding and conjugation, creating a six-membered ring structure. icm.edu.pl

Upon deprotonation, the resulting β-diketonate anion acts as a bidentate, monoanionic ligand, coordinating to a metal ion through its two oxygen atoms to form a highly stable six-membered chelate ring. ijrbat.inicm.edu.pl The design of these ligands can be finely tuned by modifying the terminal substituents (R groups) on the carbonyl carbons. These modifications allow for systematic control over the ligand's steric and electronic properties, which in turn influences the characteristics of the resulting metal complex. researchgate.netresearchgate.net

Key design considerations include:

Steric Hindrance: Bulky substituents can be introduced to control the coordination number of the metal center, prevent oligomerization, and create specific stereochemical environments. rsc.orgmorressier.com This can enhance the solubility of the complex and insulate the metal center, potentially stabilizing reactive intermediates in catalytic cycles. morressier.com

Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents alters the acidity (pKa) of the β-diketone and the electron density on the coordinating oxygen atoms. researchgate.net This directly impacts the stability of the metal-ligand bond and the redox properties of the metal center. researchgate.net For instance, electron-withdrawing groups like trifluoromethyl (-CF3) increase the ligand's acidity and can enhance the volatility of the metal complex. rice.edu

Solubility and Volatility: The nature of the substituents significantly affects the intermolecular forces and, consequently, the solubility and volatility of the metal complexes. researchgate.net Attaching fluorinated alkyl groups is a common strategy to increase volatility, which is crucial for applications like chemical vapor deposition (CVD). researchgate.netrice.edu

In the case of this compound, the substituents are methyl and ethyl groups, with an additional methyl group on the central carbon. These alkyl groups are electron-donating, which would be expected to increase the basicity of the ligand compared to acetylacetone.

Formation and Stability of Metal-Chelate Complexes with this compound

Metal-β-diketonate complexes are typically synthesized by reacting a metal salt with the β-diketone ligand in a suitable solvent, often in the presence of a base to facilitate the deprotonation of the ligand. ijrbat.inprochemonline.com The resulting complexes are generally stable, neutral molecules that are soluble in organic solvents. prochemonline.com

The stability of the chelate formed between a metal ion and a β-diketonate like this compound is influenced by several factors:

The Metal Ion: The stability of the complex is dependent on the nature of the metal ion, including its charge, size, and Lewis acidity.

The Ligand's Basicity: The pKa of the β-diketone is a crucial factor. More basic ligands, which have higher pKa values, generally form more stable complexes with metal ions.

The Chelate Effect: The formation of the six-membered chelate ring significantly enhances the thermodynamic stability of the complex compared to coordination with analogous monodentate ligands.

| Metal Ion | log K1 | log K2 | log K3 |

|---|---|---|---|

| Cu(II) | 8.22 | 6.78 | - |

| Ni(II) | 5.85 | 4.80 | - |

| Co(II) | 5.25 | 4.10 | - |

| Fe(III) | 11.4 | 10.1 | 7.8 |

| Al(III) | 8.6 | 8.0 | 6.6 |

Data is illustrative and sourced from general inorganic chemistry literature for acetylacetone.

Stereochemical Aspects of Chelation

The coordination of β-diketonate ligands to metal centers, particularly those with a coordination number of six (e.g., M(III) ions), gives rise to various forms of stereoisomerism. For an octahedral complex with three identical, unsymmetrical β-diketonate ligands, both geometric and optical isomers can form.

Geometric Isomerism: This results in facial (fac) and meridional (mer) isomers, depending on the arrangement of the two different ends of the unsymmetrical ligands around the metal center.

Optical Isomerism: The resulting complexes are chiral and can exist as a pair of non-superimposable mirror images, designated as delta (Δ) and lambda (Λ) enantiomers. acs.orgacs.org

For square planar complexes, such as those formed with Cu(II) or Pd(II), cis and trans isomers can exist if other ligands are present or if the β-diketonate itself is highly asymmetric. prochemonline.com The specific substituents on this compound would influence the steric interactions within the complex, potentially favoring one isomer over another.

Influence of Substituents on Chelate Stability and Electronic Properties

The substituents on the β-diketonate backbone are paramount in determining the final properties of the metal complex. nih.govmdpi.com The structure of this compound features a methyl group at the central carbon (α-position) and methyl and ethyl groups at the terminal carbons (γ-positions).

Electronic Effects: The alkyl groups (methyl and ethyl) are electron-donating via the inductive effect. This increases the electron density on the oxygen atoms, making the ligand more basic (higher pKa) and a stronger Lewis base. This generally leads to the formation of more stable metal complexes. researchgate.net The increased electron density on the metal center also affects its redox properties, typically making it easier to oxidize (a more negative reduction potential). researchgate.netsciencepublishinggroup.com

Steric Effects: The presence of the α-methyl group in this compound introduces steric bulk near the coordination sphere. This can influence the geometry of the complex and may prevent the coordination of additional ligands. While modest, this steric hindrance can impact the stability and reactivity of the complex compared to unsubstituted acetylacetone. rsc.org

| Substituent Type | Example Group | Effect on Ligand pKa | Effect on Complex Stability | Effect on Complex Volatility |

|---|---|---|---|---|

| Electron-Donating (Alkyl) | -CH3, -C(CH3)3 | Increase | Increase | Decrease (relative to H) |

| Electron-Withdrawing (Fluorinated) | -CF3 | Decrease | Decrease | Increase |

| Bulky/Sterically Hindering | -C(CH3)3 | Increase | Can decrease due to strain | Increase |

Catalytic Applications of this compound Metal Complexes

Metal β-diketonate complexes are widely used as pre-catalysts in a variety of industrial and laboratory-scale chemical transformations. icm.edu.plmorressier.comrsc.org Their high stability, solubility in organic media, and ease of synthesis make them attractive for catalytic applications. prochemonline.comrsc.org The ligands can stabilize various metal oxidation states and provide a tunable steric and electronic environment to control catalytic activity and selectivity. nih.govethz.ch

Role in Homogeneous and Heterogeneous Catalysis

Complexes of β-diketones serve as catalysts in numerous reactions:

Homogeneous Catalysis: In this mode, the metal complex is dissolved in the reaction medium. Examples of reactions catalyzed by such complexes include olefin polymerization, oxidation, hydrogenation, and various cross-coupling reactions. icm.edu.plmorressier.com For instance, molybdenum(IV) bis-β-diketonate complexes have been reported as highly active catalysts for allylic substitution reactions. nih.govethz.chchemrxiv.org

Heterogeneous Catalysis: β-Diketonate complexes can be used as precursors to generate solid-state catalysts. For example, they can be grafted onto solid supports like silica or used in the synthesis of heterometallic frameworks. nih.gov Their volatility also makes them excellent precursors for creating thin metal or metal oxide films via Metal Organic Chemical Vapor Deposition (MOCVD), which can then be used as heterogeneous catalysts. researchgate.net

Development of Chiral Catalysts from Diketone Ligands

The development of catalysts for asymmetric synthesis, which selectively produce one enantiomer of a chiral product, is a major goal in modern chemistry. β-Diketone ligands can be rendered chiral to achieve this. Chirality can be introduced by:

Attaching a chiral group to the terminal positions of the β-diketone.

Substituting the central carbon atom with a chiral moiety.

These chiral ligands, when complexed with a metal ion, create a chiral environment around the catalytic center. nih.gov This chiral pocket can differentiate between enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomeric product. sigmaaldrich.com While simple C2-symmetric ligands have been historically favored, there is growing interest in nonsymmetrical ligands for asymmetric catalysis. nih.gov The development of chiral catalysts based on diketone ligands has been successful in reactions such as asymmetric additions, cyclopropanation, and reductions. nih.govarmchemfront.com

Precursor Applications in Materials Science through Metal-Organic Frameworks and Thin Films

The coordination chemistry of this compound and its related congeners, specifically the broader class of β-diketonates, has paved the way for their significant application as molecular precursors in the field of materials science. Their utility is most prominently observed in the synthesis of two major classes of materials: Metal-Organic Frameworks (MOFs) and the deposition of thin films. The versatility of β-diketonate ligands, including asymmetric variants like this compound, stems from their ability to form stable, volatile, and soluble complexes with a wide array of metal ions. These characteristics are crucial for the controlled fabrication of advanced materials with tailored properties.

While the direct application of this compound in the synthesis of Metal-Organic Frameworks is not extensively documented in publicly available research, the principles of MOF construction using analogous bis(β-diketonate) linkers provide a strong basis for its potential in this area. researchgate.netmanchester.ac.uk MOFs are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The structure and properties of a MOF are highly dependent on the geometry and functionality of the organic linker. Asymmetric β-diketones could introduce a lower symmetry in the resulting framework, potentially leading to unique pore environments and functionalities. Research has demonstrated the successful synthesis of MOFs using bis(β-diketonate) ligands, which behave analogously to dicarboxylates, forming one- and two-dimensional coordination polymers. researchgate.netmanchester.ac.uk For instance, the reaction of 3,4-diacetyl-2,5-dioxohexane with zinc nitrate has yielded various coordination polymers, demonstrating the viability of β-diketone moieties as effective linkers in MOF construction. manchester.ac.uk The primary challenge lies in the typically chelating nature of β-diketonates, which favors the formation of discrete metal complexes rather than extended frameworks. However, by designing ligands with multiple β-diketonate units, this tendency can be overcome to create robust porous materials.

In contrast to the developing field of β-diketonate-based MOFs, the application of their metal complexes as precursors for the deposition of thin films via Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) is a well-established and extensively researched area. rsc.orgazonano.comvaporpulse.com Metal β-diketonate complexes are among the most widely utilized precursors for depositing a variety of thin films, including metals, metal oxides, and multicomponent materials. rsc.orgwikipedia.org Their advantages include good volatility, thermal stability, and high reactivity with co-reactants like oxygen or water. rsc.orgvaporpulse.com

The MOCVD process involves the transport of volatile metal-organic precursors in the vapor phase onto a heated substrate, where they decompose to form a thin film. azonano.com The choice of the β-diketonate ligand can significantly influence the precursor's volatility and decomposition temperature, which in turn affects the properties of the deposited film. For example, fluorinated β-diketonates are often used to enhance the volatility of the metal complex. rsc.org

ALD is a surface-controlled layer-by-layer process that allows for the deposition of thin films with atomic-level precision. vaporpulse.com The self-limiting nature of the surface reactions in ALD ensures the growth of highly conformal and uniform films. Metal β-diketonate complexes are suitable precursors for ALD due to their thermal stability and reactivity.

The following tables summarize research findings on the use of various metal β-diketonate precursors in MOCVD and ALD for the deposition of thin films. While specific data for this compound is limited, the data for its congeners illustrate the general applicability and the types of materials that can be synthesized.

Table 1: Application of Metal β-Diketonate Precursors in MOCVD

| Metal Precursor | Deposited Film | Substrate | Deposition Temperature (°C) | Film Properties/Observations |

| Fe(tfac)₂(TMEDA) | Fe₃O₄ / α-Fe₂O₃ | Si(001), Al₂O₃(0001) | 500 | Densely packed particles, further oxidized to α-Fe₂O₃ by calcination. rsc.org |

| Ni(tfac)₂(TMEDA) | Metallic Ni / NiO | Si(001), Al₂O₃(0001) | 500 | Phase-pure metallic Ni, oxidized to NiO upon calcination. rsc.org |

| Cu(tfac)₂(TMEDA) | Metallic Cu / CuO | Si(001), Al₂O₃(0001) | 500 | Metallic copper film, oxidized to CuO upon calcination. rsc.org |

| Zn(tfac)₂(TMEDA) | ZnO | Si(001), Al₂O₃(0001) | 500 | Crystalline ZnO thin film. rsc.org |

| Al(acac)₃ | Al₂O₃ | TiN/WC, Si(100) | 600-850 | Primarily κ-Al₂O₃ crystalline phase. researchgate.net |

| Al(thd)₃ | Al₂O₃ | TiN/WC, Si(100) | 600-850 | Primarily κ-Al₂O₃ crystalline phase. researchgate.net |

Table 2: Application of Metal β-Diketonate Precursors in ALD

| Metal Precursor | Co-reactant | Deposited Film | Substrate | Deposition Temperature (°C) | Growth per Cycle (Å/cycle) |

| Ir(acac)₃ | O₂ / Air | Ir | Native SiO₂, Ru | Not specified | Not specified |

| Ru(thd)₃ | O₂ / Air | Ru | Native SiO₂, Ru | Not specified | Not specified |

| Rh(acac)₃ | O₂ / Air | Rh | UV-activated SiOC | 250 | ~0.3 |

Computational Chemistry and Theoretical Investigations of 4 Methylheptane 2,5 Dione

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to predicting how a molecule will behave in a chemical reaction. These methods delve into the electronic makeup of a compound to provide insights into its stability and reactive sites.

Density Functional Theory (DFT) Applications for Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure of molecules. For a compound like 4-Methylheptane-2,5-dione, DFT calculations could elucidate key aspects of its reactivity. By mapping the electron density distribution, researchers can identify regions of the molecule that are electron-rich and therefore susceptible to electrophilic attack, as well as electron-poor regions prone to nucleophilic attack. However, specific DFT studies focused on predicting the reactivity of this compound are not found in the current body of scientific literature.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A small HOMO-LUMO gap generally suggests a more reactive species.

For this compound, an analysis of its frontier molecular orbitals would provide valuable information about its kinetic stability and the nature of its potential chemical reactions. Various reactivity descriptors, such as chemical potential, hardness, softness, and the electrophilicity index, can be derived from the HOMO and LUMO energies. These descriptors would offer a quantitative measure of the molecule's reactivity. As of now, a detailed analysis of the frontier molecular orbitals and associated reactivity descriptors for this compound has not been published.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and dynamics simulations are powerful techniques for exploring the three-dimensional structure and dynamic behavior of molecules. These methods are essential for understanding how a molecule's shape influences its properties and reactivity.

Transition State Optimization and Reaction Pathway Elucidation

Understanding the mechanism of a chemical reaction requires the identification and characterization of the transition state—the highest energy point along the reaction pathway. Computational methods can be used to optimize the geometry of transition states and to trace the entire reaction pathway, providing a detailed map of the energy landscape of a reaction. For reactions involving this compound, such studies would be invaluable for understanding the mechanisms of its formation and subsequent transformations. Currently, there are no published studies on the optimization of transition states or the elucidation of reaction pathways specifically for this compound.

Analysis of Non-Bonding Interactions and Their Role in Stereocontrol

Non-bonding interactions, such as van der Waals forces, hydrogen bonds, and steric hindrance, play a critical role in determining the three-dimensional shape of a molecule and influencing the stereochemical outcome of a reaction. A detailed analysis of these interactions within the transition states of reactions involving this compound could explain and predict the stereocontrol observed in such processes. This type of computational analysis is yet to be performed and reported for this specific diketone.

Prediction of Stereoselectivity in Reactions Involving this compound

Many chemical reactions can produce multiple stereoisomers, and predicting which isomer will be the major product is a significant challenge in organic chemistry. Computational chemistry offers a means to predict stereoselectivity by calculating the energies of the different transition states leading to each stereoisomer. The transition state with the lower energy will correspond to the major product. For reactions where this compound is a reactant or a precursor to a chiral molecule, computational predictions of stereoselectivity would be highly beneficial for synthetic planning. To date, no such predictive studies have been published.

Lack of Publicly Available Research on In Silico Ligand Design and Complexation of this compound

A thorough review of scientific literature and chemical databases reveals a significant gap in the computational chemistry and theoretical investigation of this compound, specifically concerning its application in ligand design and complexation studies through in silico approaches.

Despite the growing importance of computational methods in drug discovery and materials science for predicting molecular interactions and designing novel chemical structures, dedicated research on this compound in this domain appears to be limited or not publicly accessible. Standard chemical databases provide basic computed properties for the molecule, but in-depth studies detailing its use as a ligand in computational models, its binding affinities with various receptors, or theoretical investigations into its complexation behavior are not readily found in the current body of scientific literature.

In silico techniques, which include molecular docking, molecular dynamics simulations, and quantum mechanics calculations, are powerful tools for elucidating the interactions between a ligand, such as this compound, and a target protein or metal ion. These methods can predict binding modes, calculate binding energies, and provide insights into the stability of resulting complexes. Such studies are crucial for the rational design of new molecules with specific biological activities or material properties.

The absence of published research in this area for this compound means that there are no available data tables of detailed research findings to present. Consequently, a comprehensive discussion on its in silico guided ligand design and complexation is not possible at this time. This highlights a potential area for future research, where the computational exploration of this and similar diketone compounds could yield valuable scientific insights.

Research on Structural Analogs and Derivatives of 4 Methylheptane 2,5 Dione

Synthesis and Reactivity of Related Alkyl-Substituted Heptane-Diones

Alkyl substitution along the heptane-dione backbone, whether by altering the position of the existing methyl group or by adding further branching, significantly impacts the compound's chemical properties. These modifications affect steric hindrance, electronic effects, and the stability of reaction intermediates, thereby influencing synthetic routes and reactivity patterns.

The constitutional isomers of 4-methylheptane-2,5-dione present different arrangements of the ketone and methyl groups, leading to distinct chemical behaviors. The class of a diketone (β, γ, etc.) is particularly crucial to its reactivity.

4-Methylheptane-3,5-dione (B189975): As a β-diketone, this isomer exists in a keto-enol tautomeric equilibrium, which is central to its reactivity. icm.edu.pl It is a versatile building block in organic synthesis. lookchem.com One common synthetic approach involves the alkylation of a pre-existing β-diketone, such as the methylation of 3,5-heptanedione (B1630319). chegg.com Its reactivity is characterized by the acidic proton at the C-4 position, allowing for easy formation of an enolate. This enolate can undergo various reactions, including reduction. For instance, the enzymatic reduction of 4-methylheptane-3,5-dione is a key step in the synthesis of the insect pheromone (+)-Sitophilure, (4R,5S)-5-hydroxy-4-methyl-3-heptanone. researchgate.net

6-Methylheptane-2,5-dione (B1338961): This isomer is a γ-diketone, like the parent compound. A primary synthetic route to this molecule is the oxidation of 6-methylheptane-2-ol or related precursors. Another method involves the ozonolysis of α-terpinene. Its reactivity includes condensation reactions, reduction of the ketone groups to form diols, and oxidation to yield carboxylic acids. The γ-diketone structure enables intramolecular cyclization reactions, such as the Paal–Knorr synthesis, to form substituted five-membered heterocycles.

5-Methylheptane-2,4-dione: This compound is a β-diketone, notable as a key flavor component in hazelnuts. mdpi.com Its synthesis can be achieved through methods like the oxidation of corresponding alcohols. chembk.com A chemoenzymatic synthesis has been developed, providing an enantioenriched product. mdpi.com As a β-diketone, its reactivity is dominated by the chemistry of its enol and enolate forms, making it a valuable intermediate for synthesizing various organic compounds and metal complexes. icm.edu.plchembk.com

| Compound Name | CAS Number | Molecular Formula | Structure Type | Key Synthetic Method | Notable Reactivity |

| 4-Methylheptane-3,5-dione | 1187-04-8 | C₈H₁₄O₂ | β-Diketone | Alkylation of 3,5-heptanedione chegg.com | Enolate formation, enzymatic reduction lookchem.comresearchgate.net |

| 6-Methylheptane-2,5-dione | 13901-85-4 | C₈H₁₄O₂ | γ-Diketone | Oxidation of 6-methylheptane-2-ol | Intramolecular cyclization (Paal-Knorr) |

| 5-Methylheptane-2,4-dione | 40568-43-2 | C₈H₁₄O₂ | β-Diketone | Chemoenzymatic synthesis mdpi.com | Enolate chemistry, flavor compound precursor mdpi.comchembk.com |

Introducing additional alkyl groups or altering their position creates sterically hindered diketones with specialized applications, particularly as ligands in coordination chemistry.

2,6-Dimethylheptane-3,5-dione: This symmetrically branched β-diketone is typically synthesized via condensation reactions. It is widely used as a chelating ligand for various metal ions, including lanthanides, and serves as a precursor for the synthesis of bulky β-diketiminate ligands. Its reactivity has been explored in reactions such as C-S bond formation through reactions with disulfides. rsc.org

2,2,6,6-Tetramethylheptane-3,5-dione (Hthd or dipivaloylmethane): This highly hindered β-diketone is known for its ability to form stable, often volatile, metal complexes. sigmaaldrich.com It is synthesized through condensation reactions. smolecule.com The bulky tert-butyl groups flanking the dione (B5365651) functionality provide steric shielding to the coordinated metal center. This property makes it an invaluable ligand in catalysis and materials science. For example, it has been shown to act as an accelerating ligand in copper-catalyzed Ullmann diaryl ether synthesis. acs.org Its reactivity includes both O-addition and C-addition, and it can serve as a substrate for creating heterocyclic systems. sigmaaldrich.com

| Compound Name | CAS Number | Molecular Formula | Key Feature | Application/Reactivity |

| 2,6-Dimethylheptane-3,5-dione | 18362-64-6 | C₉H₁₆O₂ | Symmetrical branching | Ligand for metal complexes, β-diketiminate precursor |

| 2,2,6,6-Tetramethylheptane-3,5-dione | 1118-71-4 | C₁₁H₂₀O₂ | Highly hindered t-butyl groups | Ligand for catalysis (e.g., Ullmann), MOCVD precursors acs.org |

Fluorinated Diketone Analogs (e.g., 1,1,1-Trifluoro-5-methylheptane-2,4-dione)

The introduction of fluorine atoms, particularly a trifluoromethyl group, dramatically alters the electronic properties of the diketone. A common synthetic route to fluorinated β-diketones is the Claisen condensation, reacting a non-fluorinated ketone or ester with a fluorinated ester, such as ethyl trifluoroacetate. scispace.comorganic-chemistry.org

1,1,1-Trifluoro-5-methylheptane-2,4-dione is a fluorinated analog that combines the features of an alkyl-substituted chain with a highly electron-withdrawing trifluoromethyl group. cymitquimica.com The strong inductive effect of the -CF₃ group significantly increases the acidity of the methylene (B1212753) protons and enhances the stability and proportion of the enol tautomer compared to non-fluorinated analogs. sapub.orgscribd.com This heightened acidity and electrophilicity at the adjacent carbonyl carbon are hallmarks of fluorinated β-diketone reactivity. scispace.com These compounds are valuable synthons for creating more complex fluorine-containing molecules, such as fluorinated heterocycles (e.g., pyrazoles, pyrimidines) and β-aminovinyl ketones, through reactions with nucleophiles like hydrazines and amines. researchgate.netrsc.org

| Compound Name | CAS Number | Molecular Formula | Key Feature | Impact on Reactivity |

| 1,1,1-Trifluoro-5-methylheptane-2,4-dione | 33284-45-6 | C₈H₁₁F₃O₂ | Terminal -CF₃ group | Increased acidity, higher enol content, enhanced electrophilicity scispace.comcymitquimica.comscribd.com |

Diketone Derivatives Incorporating Other Heteroatoms

Replacing one or more carbon atoms in the diketone backbone with heteroatoms such as sulfur or nitrogen leads to heterocyclic systems with unique chemical properties. The synthesis of these compounds often involves multi-step sequences starting from acyclic precursors.

For example, thia-diketone analogs like 2,5-diaryl-6-thiathiophthenes can be synthesized from acetylenic β-diketones by reaction with phosphorus pentasulfide. tandfonline.com This reaction is believed to proceed through the formation of a dithione intermediate, followed by addition and oxidation steps. The resulting thiathiophthenes exhibit their own distinct reactivity, such as undergoing nitration or reacting with nucleophiles like hydrazine (B178648) to form pyrazole (B372694) derivatives. tandfonline.com

The synthesis of aza-diketone derivatives can be achieved through various routes, including the sequential aza-Michael addition of anilines to ynediones followed by an iodine-mediated C-H functionalization to yield indolyl diketones. rsc.org These nitrogen-containing diketones are important scaffolds in medicinal chemistry.

Comparative Studies on the Synthetic Utility and Reactivity of Analogs

Comparing the different classes of this compound analogs reveals a clear structure-activity relationship that dictates their synthetic utility.

Alkyl Substitution and Branching: The position of the methyl group determines whether the isomer is a β- or γ-diketone, which is the primary determinant of its reactivity. β-Diketones (e.g., 4-methylheptane-3,5-dione) are characterized by an acidic α-carbon and keto-enol tautomerism, making them excellent nucleophiles (as enolates) and metal-chelating ligands. icm.edu.plcdnsciencepub.com γ-Diketones (e.g., 6-methylheptane-2,5-dione) are primarily used as precursors for five-membered heterocycles via intramolecular condensation. Increasing steric bulk, as seen in 2,2,6,6-tetramethylheptane-3,5-dione, enhances the stability of the corresponding metal complexes and can be used to control selectivity in catalytic reactions. acs.org

Fluorination: The substitution of alkyl groups with fluoroalkyl groups, such as -CF₃, has a profound electronic impact. Fluorinated β-diketones are significantly more acidic and exist predominantly in their enol form. scispace.comsapub.org This makes them excellent ligands for stabilizing high-oxidation-state metals and useful precursors for synthesizing fluorinated pharmaceuticals and materials where altered lipophilicity and metabolic stability are desired. cymitquimica.com

Heteroatoms: The incorporation of heteroatoms like sulfur or nitrogen into the core structure fundamentally changes the compound class from a simple diketone to a heterocycle. tandfonline.comrsc.org Their synthetic utility lies in providing access to complex heterocyclic systems that are otherwise difficult to obtain, with applications in materials science and medicinal chemistry.

Future Research Directions and Unexplored Avenues for 4 Methylheptane 2,5 Dione

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are paramount in modern chemical synthesis, aiming to reduce environmental impact by designing efficient and safe processes. pnas.org Future research on 4-Methylheptane-2,5-dione should prioritize the development of sustainable synthetic routes.

Current methods for synthesizing 1,4-diketones often rely on traditional organic reactions that may involve harsh conditions or hazardous reagents. researchgate.net Emerging green approaches offer promising alternatives. For instance, three-component reactions performed under aqueous and catalyst-free conditions have been shown to produce 1,4-diketone scaffolds efficiently. rsc.org Another sustainable strategy involves visible-light-promoted reactions, which utilize inexpensive organic dyes as photoredox catalysts, minimizing the need for transition metals. organic-chemistry.orgresearchgate.net

Future investigations could focus on adapting these green methodologies for the specific, high-yield synthesis of this compound. Key research areas include:

Catalyst-Free Aqueous Synthesis: Exploring the feasibility of synthesizing this compound in water to eliminate the need for volatile organic solvents. rsc.org

Photocatalytic Methods: Developing visible-light-mediated reactions using environmentally benign catalysts to drive the synthesis under mild conditions. organic-chemistry.org

Bio-based Feedstocks: Investigating the use of renewable resources and biocatalytic methods to create a more sustainable production pipeline. yedarnd.com

Atom Economy: Designing synthetic pathways, such as cross-dehydrogenative coupling (CDC) reactions, that maximize the incorporation of all starting materials into the final product, thus minimizing waste. pnas.org

Design of Novel Catalytic Systems Based on Diketone Ligands

Diketone compounds are highly versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. alfa-chemistry.comresearchgate.net These complexes often exhibit significant catalytic activity. alfachemic.com While β-diketones are extensively studied as ligands, the potential of 1,4-diketones like this compound in catalysis is an emerging field. alfa-chemistry.comalfachemic.com

The structural features of this compound—specifically the spacing of its carbonyl groups and the steric bulk of the methyl and ethyl groups—could lead to the formation of unique metal complexes with novel catalytic properties. Future research in this area should explore:

Synthesis of Novel Metal Complexes: Creating and characterizing new coordination complexes of transition metals (e.g., ruthenium, palladium, cobalt) with this compound as the primary ligand. acs.orgmdpi.com

Catalytic Applications: Testing the catalytic efficiency of these new complexes in important organic transformations such as cross-coupling reactions, C-H activation, and asymmetric synthesis. alfa-chemistry.com

Polymerization Catalysis: Investigating the use of these complexes as catalysts for polymerization reactions, potentially offering new levels of control over polymer microstructure and properties. alfachemic.commdpi.com

Structure-Activity Relationship: Studying how the specific structure of the this compound ligand influences the stability, reactivity, and selectivity of the resulting catalyst. acs.org

Advanced Applications in Functional Materials Science

The unique molecular structure of 1,4-diketones makes them valuable building blocks for the synthesis of advanced functional materials. Diketone ligands are instrumental in the construction of metal-organic frameworks (MOFs) and coordination polymers, materials known for their porosity and potential applications in gas storage, separation, and sensing. alfa-chemistry.comalfachemic.com

Future research should investigate the incorporation of this compound into novel materials. The presence of both reactive carbonyl groups and a flexible alkyl backbone provides opportunities to tailor material properties. Potential research avenues include:

Metal-Organic Frameworks (MOFs): Using this compound as an organic linker to synthesize new MOFs with unique pore structures and functionalities for applications in gas separation or catalysis. alfa-chemistry.com

Luminescent Materials: Exploring the development of luminescent materials by forming complexes between this compound and rare earth ions, which could have applications in optical devices and sensors. alfachemic.com

Heat Stabilizers and Polymers: Investigating its use as an auxiliary heat stabilizer in polymer formulations or as a monomer for creating new polymers with tailored thermal and mechanical properties. alfachemic.com

Integration with Machine Learning and AI for Predictive Chemical Discovery

Future research should leverage AI and ML to unlock the full potential of this compound. Key directions include:

Reaction Prediction: Employing ML algorithms to predict the outcomes and yields of unknown reactions involving this compound, guiding experimental efforts toward the most promising pathways. rjptonline.org

De Novo Design: Using generative AI models to design novel molecules based on the 1,4-diketone scaffold for specific applications, such as new ligands or functional materials. noahchemicals.com

Property Prediction: Developing quantitative structure-property relationship (QSPR) models to predict the physical, chemical, and biological properties of derivatives of this compound, streamlining the discovery of compounds with desired characteristics. nih.gov

Retrosynthesis Planning: Utilizing AI-powered retrosynthesis software to identify the most efficient and sustainable synthetic pathways to this compound and its derivatives from simple, commercially available precursors. acs.orgdigitalchemistry.ai

Exploration of New Chemical Transformations and Reaction Landscapes

1,4-Diketones are valuable synthetic intermediates, most notably in the Paal-Knorr synthesis, which provides a straightforward route to important heterocyclic compounds like furans, pyrroles, and thiophenes. nih.govacs.org However, the reactivity of this compound is not limited to this classical transformation.

Exploring new reaction pathways and expanding the synthetic utility of this compound is a crucial area for future research. This involves investigating its behavior under diverse reaction conditions and with a variety of reagents. Promising research directions include:

Novel Cyclization Reactions: Investigating new catalytic systems or reaction conditions to synthesize a wider range of heterocyclic structures beyond those accessible through the Paal-Knorr synthesis. nih.govnih.gov

Multicomponent Reactions: Designing one-pot reactions where this compound serves as a key building block to rapidly construct complex molecular architectures.

Asymmetric Transformations: Developing enantioselective reactions to create chiral derivatives of this compound, which could be valuable as chiral ligands or synthons.

Photoredox and Electrocatalysis: Exploring the reactivity of this compound under photoredox or electrochemical conditions to unlock novel chemical transformations that are not achievable through traditional thermal methods. researchgate.net

Q & A

Basic Questions

Q. What are the established synthetic routes for 4-methylheptane-2,5-dione, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via ketonization or condensation reactions. For example, organoaluminum-mediated reactions (e.g., using triethylaluminum) yield ~80% under anhydrous conditions, as reported by Tirpak et al. (1982) . Le Roux et al. (1996) demonstrated improved yields using Lewis acid catalysts (e.g., BF₃·OEt₂) in dichloromethane at 0°C . Key variables include solvent polarity, catalyst type, and temperature, which directly impact reaction kinetics and byproduct formation.

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to identify ketone carbonyl signals (~200-220 ppm in ¹³C NMR) and methyl/methylene groups. IR spectroscopy detects C=O stretches (~1700 cm⁻¹). Comparative analysis with NIST spectral libraries (if available) ensures accuracy . For novel derivatives, high-resolution mass spectrometry (HRMS) validates molecular formulas.

Advanced Research Questions

Q. How can quantum chemical computations predict vibrational modes and molecular orbitals of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates vibrational frequencies and frontier molecular orbitals. For example, frequency analysis identifies symmetric/asymmetric C=O stretching modes, while HOMO-LUMO gaps predict reactivity . Visualization tools (e.g., GaussView) map electron density distributions, aiding in interpreting nucleophilic/electrophilic sites .

Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives?

- Methodological Answer : Systematic Design of Experiments (DoE) evaluates variables like catalyst loading, solvent, and temperature. Model-Based Optimal Experimental Design (MB-OED) identifies critical parameters for optimization . For instance, conflicting yields in Tirpak (1982) vs. Le Roux (1996) may arise from differing purification protocols (e.g., column chromatography vs. crystallization) .

Q. How can this compound be utilized in copolymer synthesis?

- Methodological Answer : The diketone structure enables its use as a monomer in polyesters or polyamides. For example, copolymerization with ε-caprolactone (via ring-opening polymerization) produces biodegradable polymers. Reaction kinetics are monitored using ¹³C NMR to assess sequence distribution, as demonstrated for morpholine-2,5-dione derivatives .

Q. What in vitro assays assess the bioactivity of this compound derivatives?

- Methodological Answer : Cytotoxicity is evaluated via MTT assays (Mosmann, 1983), where mitochondrial activity in treated cells is quantified spectrophotometrically . Antiviral activity (e.g., against H1N1) is tested using plaque reduction assays, with IC₅₀ values calculated from dose-response curves .

Q. How can molecular docking elucidate interactions between this compound and biological targets?

- Methodological Answer : Docking software (e.g., AutoDock Vina) predicts binding poses to enzymes like 11β-HSD1. The diketone moiety may act as a hydrogen-bond acceptor, mimicking natural substrates. MD simulations (e.g., GROMACS) validate stability over 100 ns trajectories, with RMSD/RMSF metrics assessing conformational changes .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.